N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide
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Overview
Description
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a dimethylaminoethyl group and a furan ring attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide typically involves the reaction of benzoyl chloride with N,N-dimethyl-2-(furan-2-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a suitable catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives
Reduction: N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the furan ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]benzamide: Lacks the furan ring, which may affect its binding properties and biological activity.
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]benzamide: Contains a thiophene ring instead of a furan ring, which can alter its electronic properties and reactivity.
N-[2-(dimethylamino)-2-(pyridin-2-yl)ethyl]benzamide: Features a pyridine ring, which can influence its solubility and interaction with biological targets.
Uniqueness
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This can enhance its ability to interact with certain biological targets and make it a valuable compound in medicinal chemistry and material science.
Properties
Molecular Formula |
C15H18N2O2 |
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Molecular Weight |
258.32 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C15H18N2O2/c1-17(2)13(14-9-6-10-19-14)11-16-15(18)12-7-4-3-5-8-12/h3-10,13H,11H2,1-2H3,(H,16,18) |
InChI Key |
WTVRNKHJDVBBCN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC=C1)C2=CC=CO2 |
Origin of Product |
United States |
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